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Compound of Interest

Compound Name:
3-Hydroxy-4-

methoxyacetophenone

Cat. No.: B194541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxy-4-methoxyacetophenone, also known as acetoisovanillone or isoacetovanillone,

is a naturally occurring phenolic compound that has garnered significant interest in the field of

medicinal chemistry. As a structural isomer of the well-studied apocynin (4-hydroxy-3-

methoxyacetophenone), it shares a similar chemical scaffold that imparts a range of biological

activities. This document provides a comprehensive overview of the applications of 3-hydroxy-
4-methoxyacetophenone, focusing on its anti-inflammatory, neuroprotective, and potential

anticancer applications, as well as its use as a scaffold for the synthesis of bioactive molecules.

Detailed experimental protocols and quantitative data are provided to facilitate further research

and drug development efforts.
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Property Value

IUPAC Name 1-(3-hydroxy-4-methoxyphenyl)ethanone

Synonyms Acetoisovanillone, Isoacetovanillone

CAS Number 6100-74-9

Molecular Formula C₉H₁₀O₃

Molecular Weight 166.17 g/mol

Appearance Solid

Melting Point 88-92 °C

Solubility Soluble in DMSO and ethanol.

Anti-inflammatory Activity
3-Hydroxy-4-methoxyacetophenone and its derivatives have demonstrated notable anti-

inflammatory properties. The mechanism of action is believed to involve the modulation of key

inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-

Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-

inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity
While specific IC50 values for 3-hydroxy-4-methoxyacetophenone are not extensively

reported in publicly available literature, data for structurally related compounds provide

valuable insights into its potential efficacy.
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Compound Assay Target
IC50 /
Inhibition

Reference

3,5-diprenyl-4-

hydroxyacetophe

none (structurally

similar)

Nitric Oxide (NO)

Production in

LPS-stimulated

J774A.1

macrophages

iNOS
38.96% inhibition

at 91.78 µM
[1]

3,5-diprenyl-4-

hydroxyacetophe

none

IL-1β Production

in LPS-

stimulated

J774A.1

macrophages

IL-1β
55.56% inhibition

at 91.78 µM
[1]

3,5-diprenyl-4-

hydroxyacetophe

none

IL-6 Production

in LPS-

stimulated

J774A.1

macrophages

IL-6
51.62% inhibition

at 91.78 µM
[1]

3,5-diprenyl-4-

hydroxyacetophe

none

TNF-α

Production in

LPS-stimulated

J774A.1

macrophages

TNF-α
59.14% inhibition

at 91.78 µM
[1]

Apocynin

(isomer)

Proteoglycan

Synthesis

Inhibition in RA

PBMNC-

stimulated

cartilage

Inflammation-

mediated

cartilage

destruction

Counteracted

inhibition
[2]

Apocynin

(isomer)

IL-1 Production

by RA PBMNCs
IL-1

Decreased

production
[2]

Apocynin

(isomer)

TNF-α

Production by

RA PBMNCs

TNF-α
Decreased

production
[2]
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Experimental Protocol: In Vitro Anti-inflammatory Assay
in LPS-stimulated Macrophages
This protocol is adapted from studies on related phenolic compounds and can be used to

evaluate the anti-inflammatory effects of 3-hydroxy-4-methoxyacetophenone.

Objective: To determine the effect of 3-hydroxy-4-methoxyacetophenone on the production

of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide

(LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS) from E. coli

3-Hydroxy-4-methoxyacetophenone

Griess Reagent

ELISA kits for TNF-α, IL-6, and IL-1β

96-well cell culture plates

Procedure:

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow

them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of 3-hydroxy-4-
methoxyacetophenone (e.g., 1, 10, 50, 100 µM) for 1 hour.

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control

group (no LPS, no compound) and an LPS-only control group.

Nitric Oxide (NO) Measurement:

After 24 hours, collect the cell culture supernatant.

Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

Incubate for 15 minutes at room temperature.

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be

prepared to quantify NO concentration.

Cytokine Measurement (ELISA):

Use the collected cell culture supernatants.

Follow the manufacturer's instructions for the respective ELISA kits to quantify the

concentrations of TNF-α, IL-6, and IL-1β.

Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared

to the LPS-only control. Determine IC50 values if a dose-dependent effect is observed.

Signaling Pathway: NF-κB and MAPK Inhibition
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Neuroprotective Activity
The neuroprotective effects of acetophenones, particularly the isomer apocynin, are well-

documented. These effects are primarily attributed to the inhibition of NADPH oxidase, an

enzyme that is a major source of reactive oxygen species (ROS) in the brain. By reducing

oxidative stress, these compounds can mitigate neuronal damage in various models of

neurodegenerative diseases.

Quantitative Data for Neuroprotective Activity
Direct quantitative in vitro data for 3-hydroxy-4-methoxyacetophenone is limited. However, in

vivo studies on its isomer, apocynin, demonstrate significant neuroprotective effects.

Compound Model Dosage Effect Reference

Apocynin

(isomer)

Transient Global

Cerebral

Ischemia (TGCI)

in rats

5 mg/kg (i.p.)

Prevents

memory deficits

and attenuates

hippocampal

neuronal death

[3]

Apocynin

(isomer)

Spinal Cord

Injury in mice
5 mg/kg (i.p.)

Improved motor

recovery and

decreased tissue

injury

[4]

Experimental Protocol: In Vitro Neuroprotection Assay
against Oxidative Stress
This protocol can be adapted to assess the neuroprotective effects of 3-hydroxy-4-
methoxyacetophenone against hydrogen peroxide (H₂O₂)-induced toxicity in a neuronal cell

line.

Objective: To evaluate the protective effect of 3-hydroxy-4-methoxyacetophenone on H₂O₂-

induced cell death in SH-SY5Y neuroblastoma cells.

Materials:
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SH-SY5Y human neuroblastoma cell line

DMEM/F12 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

3-Hydroxy-4-methoxyacetophenone

Hydrogen peroxide (H₂O₂)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

96-well cell culture plates

Procedure:

Cell Culture and Seeding: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1%

penicillin-streptomycin. Seed cells into 96-well plates at a density of 2 x 10⁴ cells/well and

allow them to attach for 24 hours.

Pre-treatment: Treat the cells with various concentrations of 3-hydroxy-4-
methoxyacetophenone (e.g., 1, 10, 50, 100 µM) for 24 hours.

Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic

concentration of H₂O₂ (e.g., 100 µM) for another 24 hours. Include a vehicle control (no

H₂O₂, no compound) and an H₂O₂-only control.

Cell Viability Assessment (MTT Assay):

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each

well.

Incubate for 4 hours at 37°C.

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm.

Data Analysis: Express cell viability as a percentage of the vehicle control. Determine the

concentration of the compound that provides 50% protection (EC50).

Signaling Pathway: NADPH Oxidase Inhibition
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Application in the Synthesis of Anticancer Agents
3-Hydroxy-4-methoxyacetophenone serves as a valuable building block for the synthesis of

more complex molecules with potential therapeutic applications. One notable application is in

the synthesis of chalcones, a class of compounds known for their diverse biological activities,

including anticancer effects.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b194541?utm_src=pdf-body-img
https://www.benchchem.com/product/b194541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data for Anticancer Activity of Chalcone
Derivatives
The following table summarizes the cytotoxic activity of chalcone derivatives synthesized from

a related acetophenone precursor (2-hydroxy-4-methoxyacetophenone). This data suggests

that chalcones derived from 3-hydroxy-4-methoxyacetophenone may also exhibit potent

anticancer activity.

Compound Cell Line IC50 (µM) Reference

Chalcone LY-2
MCF-7 (Breast

Cancer)
7.82 ± 0.93 [5]

Chalcone LY-2 HT-29 (Colon Cancer) 8.98 ± 0.79 [5]

Chalcone LY-8
MCF-7 (Breast

Cancer)
6.45 ± 0.81 [5]

Chalcone LY-8 HT-29 (Colon Cancer) 7.34 ± 0.65 [5]

Chalcone LY-10
MCF-7 (Breast

Cancer)
4.61 ± 0.57 [5]

Chalcone LY-10 HT-29 (Colon Cancer) 5.23 ± 0.49 [5]

Experimental Protocol: Synthesis of Chalcones via
Claisen-Schmidt Condensation
Objective: To synthesize a chalcone derivative from 3-hydroxy-4-methoxyacetophenone and

a substituted benzaldehyde.

Materials:

3-Hydroxy-4-methoxyacetophenone

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

Ethanol
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Sodium hydroxide (NaOH)

Stirring apparatus

Ice bath

Filtration apparatus

Procedure:

Reactant Preparation: Dissolve 3-hydroxy-4-methoxyacetophenone (1 equivalent) and the

substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of

NaOH (e.g., 40%) dropwise with constant stirring.

Reaction Progression: Allow the reaction to stir at room temperature for several hours (e.g.,

24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).

Product Precipitation: Pour the reaction mixture into ice-cold water. The chalcone product

should precipitate out of the solution.

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold

water. The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol).

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic

methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow: Synthesis and Evaluation of Chalcones
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Potential as a Catechol-O-Methyltransferase (COMT)
Inhibitor
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Catechol-O-methyltransferase (COMT) is an enzyme involved in the degradation of

catecholamine neurotransmitters. Inhibitors of COMT are used in the treatment of Parkinson's

disease. The catechol-like structure of 3-hydroxy-4-methoxyacetophenone suggests its

potential as a COMT inhibitor.

Experimental Protocol: In Vitro COMT Inhibition Assay
This protocol is a general method that can be used to screen for COMT inhibitory activity.

Objective: To determine the inhibitory effect of 3-hydroxy-4-methoxyacetophenone on COMT

activity.

Materials:

Recombinant human COMT enzyme

S-adenosyl-L-methionine (SAM) - methyl donor

A catechol substrate (e.g., epinephrine or L-DOPA)

3-Hydroxy-4-methoxyacetophenone

Buffer solution (e.g., phosphate buffer, pH 7.4)

HPLC system for product quantification

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture

containing the buffer, COMT enzyme, and the catechol substrate.

Inhibitor Addition: Add various concentrations of 3-hydroxy-4-methoxyacetophenone to the

reaction mixture. Include a control group without the inhibitor.

Reaction Initiation: Initiate the reaction by adding SAM.

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
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Product Analysis:

Centrifuge the mixture to pellet the precipitated protein.

Analyze the supernatant using HPLC to quantify the amount of the methylated product

formed.

Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test

compound. Determine the IC50 value and potentially the inhibition constant (Ki) through

kinetic studies.

Conclusion
3-Hydroxy-4-methoxyacetophenone is a versatile molecule with significant potential in

medicinal chemistry. Its demonstrated anti-inflammatory and neuroprotective properties,

coupled with its utility as a synthetic precursor for potent anticancer agents, make it a

compelling candidate for further investigation. The protocols and data presented in these

application notes provide a solid foundation for researchers to explore the full therapeutic

potential of this promising compound and its derivatives. Further studies are warranted to

elucidate the precise mechanisms of action and to establish a comprehensive pharmacological

profile, including direct quantitative assessments of its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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